molecular formula C29H33ClN6O2 B11414136 4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-[(2-Chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11414136
M. Wt: 533.1 g/mol
InChI Key: PYDWCXIOKFKCQS-UHFFFAOYSA-N
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Description

1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE is a complex organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazolinone core, followed by the introduction of the piperidine and chlorophenyl groups through various coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups with others to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features make it a candidate for investigating new biochemical pathways and mechanisms.

Medicine

In medicine, triazoloquinazolinones have shown promise as therapeutic agents for various conditions, including cancer, inflammation, and neurological disorders. Research into this specific compound may reveal new therapeutic applications and lead to the development of new drugs.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE include other triazoloquinazolinones, such as:

  • 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-METHOXYPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
  • 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-FLUOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE

Uniqueness

The uniqueness of 1-(3-{[1,4’-BIPIPERIDIN]-1’-YL}-3-OXOPROPYL)-4-[(2-CHLOROPHENYL)METHYL]-4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE lies in its specific structural features, such as the presence of the chlorophenyl group and the bipiperidinyl moiety. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H33ClN6O2

Molecular Weight

533.1 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-piperidin-1-ylpiperidin-1-yl)propyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C29H33ClN6O2/c30-24-10-4-2-8-21(24)20-35-28(38)23-9-3-5-11-25(23)36-26(31-32-29(35)36)12-13-27(37)34-18-14-22(15-19-34)33-16-6-1-7-17-33/h2-5,8-11,22H,1,6-7,12-20H2

InChI Key

PYDWCXIOKFKCQS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

Origin of Product

United States

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